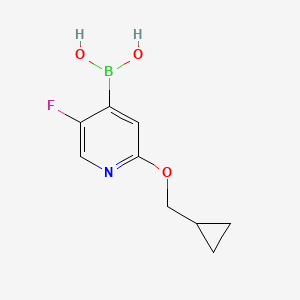

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-(cyclopropylmethoxy)-5-fluoropyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c11-8-4-12-9(3-7(8)10(13)14)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNFZHYOFUZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Cyclopropylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclopropylmethanol.

Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules for studying enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The cyclopropylmethoxy and fluoropyridine moieties can enhance binding affinity and selectivity for specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-fluoropyridine-4-boronic Acid

- CAS : 1072951-43-9

- Molecular Formula: C₅H₄BBrFNO₂

- Molecular Weight : 219.80 g/mol

- Key Differences : Replaces the cyclopropylmethoxy group with bromine at position 2. Bromine increases steric hindrance and alters reactivity in cross-coupling reactions compared to the electron-donating cyclopropylmethoxy group. This compound exhibits lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

2-Chloro-5-fluoropyridine-4-boronic Acid

- CAS: Not explicitly listed (see for related analogs)

- Molecular Formula: C₅H₄BClFNO₂

- Molecular Weight : 175.35 g/mol

- Key Differences : Chlorine at position 2 instead of cyclopropylmethoxy. Chlorine’s electronegativity enhances oxidative stability but reduces steric bulk compared to cyclopropylmethoxy. This analog is more reactive in couplings involving electron-deficient aryl halides .

Positional Isomers and Substituent Variations

6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic Acid

- CAS : 2096341-65-8

- Molecular Formula: C₉H₁₀BFNO₃

- Molecular Weight : 213.0 g/mol

- Key Differences : Boronic acid at position 3 instead of 4. The altered regiochemistry impacts coupling efficiency; position 3 boronic acids often show lower reactivity in Suzuki reactions due to steric constraints near the nitrogen atom .

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic Acid

- CAS : 1793003-76-5

- Molecular Formula : C₁₁H₁₁BF₃O₄

- Molecular Weight : 291.01 g/mol

- Key Differences : Replaces the pyridine core with a benzene ring. The trifluoromethoxy group enhances electron-withdrawing effects, making this compound suitable for couplings with electron-rich partners. The absence of a heterocyclic nitrogen reduces coordination with transition-metal catalysts .

Functional Group Modifications

2-Methoxy-5-pyridylboronic Acid

- CAS: Not explicitly listed (see )

- Molecular Formula: C₆H₈BNO₃

- Molecular Weight : 153.94 g/mol

- Key Differences : Methoxy group at position 2 instead of cyclopropylmethoxy. The smaller methoxy group reduces steric hindrance, improving reaction kinetics but decreasing metabolic stability in biological applications .

2-Chloro-4-methylpyridine-5-boronic Acid

- CAS : 913836-08-5

- Molecular Formula: C₆H₇BClNO₂

- Molecular Weight : 171.39 g/mol

- Key Differences : Methyl group at position 4 and chlorine at position 2. The methyl group enhances lipophilicity, while chlorine directs coupling reactions to specific positions. This compound is less polar than the target molecule, affecting solubility profiles .

Reactivity in Suzuki-Miyaura Couplings

- Target Compound : Demonstrates moderate reactivity with aryl bromides and chlorides. The cyclopropylmethoxy group slows reaction rates compared to methoxy analogs but improves regioselectivity in couplings with polyhalogenated partners .

- Bromo Analog (2.1.1) : Higher reactivity with aryl iodides due to bromine’s leaving-group ability, but prone to protodeboronation under acidic conditions .

Pharmacological Potential

- Fluorine and cyclopropylmethoxy groups in the target compound enhance blood-brain barrier penetration in CNS drug candidates, as evidenced by analogs in preclinical studies .

- The trifluoromethoxy analog (2.2.2) shows promise in antiviral applications due to its resistance to enzymatic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid | 2096334-21-1 | C₉H₁₀BFNO₃ | 213.0 | 2-Cyclopropylmethoxy, 5-F, 4-B(OH)₂ |

| 2-Bromo-5-fluoropyridine-4-boronic acid | 1072951-43-9 | C₅H₄BBrFNO₂ | 219.80 | 2-Br, 5-F, 4-B(OH)₂ |

| 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid | 2096341-65-8 | C₉H₁₀BFNO₃ | 213.0 | 6-Cyclopropylmethoxy, 2-F, 3-B(OH)₂ |

| 2-Chloro-4-methylpyridine-5-boronic acid | 913836-08-5 | C₆H₇BClNO₂ | 171.39 | 2-Cl, 4-CH₃, 5-B(OH)₂ |

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Preferred Coupling Partners | Reaction Rate (Relative) | Stability Under Basic Conditions |

|---|---|---|---|

| 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid | Aryl bromides | Moderate | High |

| 2-Bromo-5-fluoropyridine-4-boronic acid | Aryl iodides | High | Low (protodeboronation risk) |

| 2-Methoxy-5-pyridylboronic acid | Aryl chlorides | Fast | Moderate |

Biologische Aktivität

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid (CAS No. 2096334-21-1) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious disease.

- Molecular Formula : C₉H₁₁BFNO₃

- Molecular Weight : 202.01 g/mol

- Storage Conditions : Ambient temperature

The biological activity of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in enzymatic reactions. Boronic acids are known to interact with diols and other nucleophiles, which can lead to inhibition of key enzymatic pathways.

Anticancer Activity

Recent studies have shown that 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Case Study :

In vitro assays revealed that this compound inhibited the proliferation of human cancer cell lines, including:

- HeLa (Cervical carcinoma)

- MCF-7 (Breast cancer)

- A549 (Lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | GSK-3β inhibition |

| MCF-7 | 3.8 | Apoptosis induction |

| A549 | 4.5 | Cell cycle arrest |

These findings indicate that structural modifications can enhance the efficacy of boronic acid derivatives in targeting cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.

In Vitro Studies :

Antimicrobial assays demonstrated that 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid possesses a minimum inhibitory concentration (MIC) in the range of 10–20 µg/mL against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

This antimicrobial activity may be linked to the compound's ability to disrupt bacterial metabolic pathways, potentially through enzyme inhibition.

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific functional groups in determining the biological activity of boronic acids. The presence of the cyclopropylmethoxy group and fluorine atom significantly influences the compound's interaction with biological targets.

- Cyclopropyl Group : Enhances lipophilicity and cellular uptake.

- Fluorine Atom : Increases binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid, and how does the cyclopropylmethoxy group affect reaction yields?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine scaffold. First, introduce the cyclopropylmethoxy group at position 2 through nucleophilic aromatic substitution (NAS) using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Fluorination at position 5 can be achieved via halogen exchange (Halex reaction) using KF and a Cu catalyst. Finally, install the boronic acid group via directed ortho-metalation (DoM) with n-BuLi followed by quenching with B(OMe)₃. The steric bulk of the cyclopropylmethoxy group may reduce NAS efficiency compared to smaller alkoxy substituents (e.g., methoxy) .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Store the compound at 0–6°C in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar). For long-term storage, convert it to the pinacol ester derivative, which is more stable .

Q. What analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine splitting patterns).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for cross-coupling reactions) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine at position 5 influence the reactivity of the boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The fluorine atom increases the electrophilicity of the pyridine ring, enhancing the Lewis acidity of the boronic acid and accelerating transmetalation. However, steric hindrance from the cyclopropylmethoxy group may offset this effect. Optimize conditions using Pd(OAc)₂ with SPhos ligand in toluene/EtOH (3:1) at 60°C .

Q. What computational methods can predict the steric and electronic effects of the cyclopropylmethoxy substituent on reaction intermediates?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s geometry and frontier molecular orbitals. Compare with methoxy analogs to quantify steric parameters (e.g., Tolman cone angle) and electronic effects (Hammett σ values) .

Q. How can researchers mitigate protodeboronation during cross-coupling reactions with electron-deficient aryl halides?

- Methodological Answer : Protodeboronation is exacerbated in polar aprotic solvents. Use additives like 4Å molecular sieves to sequester water, or employ Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc) for in situ stabilization. Alternatively, pre-form the trifluoroborate salt for enhanced stability .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels for boronic acid derivatives: How should researchers validate supplier claims?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- Ion chromatography to detect borate contaminants.

- ¹¹B NMR to confirm the absence of boroxines or hydrolyzed byproducts.

- TGA/DSC to assess thermal stability and decomposition thresholds .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor synthesis?

- Methodological Answer : The fluoropyridine-boronic acid moiety is a key intermediate for constructing ATP-binding site inhibitors. For example, coupling with 4-chloro-2-phenylpyrimidine derivatives generates potent kinase scaffolds. The cyclopropylmethoxy group enhances metabolic stability by reducing CYP450 oxidation .

Q. How can this compound be utilized in materials science for functionalizing carbon nanotubes (CNTs)?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.